8-Bromo-3-nitro-2(1H)-quinolinone

Catalog No.
S14636867
CAS No.
M.F
C9H5BrN2O3
M. Wt
269.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Bromo-3-nitro-2(1H)-quinolinone

Product Name

8-Bromo-3-nitro-2(1H)-quinolinone

IUPAC Name

8-bromo-3-nitro-1H-quinolin-2-one

Molecular Formula

C9H5BrN2O3

Molecular Weight

269.05 g/mol

InChI

InChI=1S/C9H5BrN2O3/c10-6-3-1-2-5-4-7(12(14)15)9(13)11-8(5)6/h1-4H,(H,11,13)

InChI Key

OHNXGBANQIJTMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC(=O)C(=C2)[N+](=O)[O-]

8-Bromo-3-nitro-2(1H)-quinolinone, also known as 8-bromo-4-hydroxy-3-nitro-1H-quinolin-2-one, is a derivative of quinolinone characterized by the presence of a bromine atom and a nitro group at specific positions on the quinoline ring. This compound has the molecular formula C9H5BrN2O4C_9H_5BrN_2O_4 and is recognized for its diverse chemical properties and potential biological activities. The structure consists of a bicyclic system with a nitrogen atom in the heterocyclic ring, contributing to its reactivity and ability to form coordination complexes with metals .

The chemical reactivity of 8-bromo-3-nitro-2(1H)-quinolinone is influenced by the presence of the bromine and nitro groups, which can participate in various reactions:

  • Electrophilic Aromatic Substitution: The bromine atom can be substituted under appropriate conditions, allowing for further functionalization of the quinolinone ring.
  • Reduction Reactions: The nitro group can be reduced to an amine, altering the compound's properties significantly.
  • Nucleophilic Substitution: The compound can undergo nucleophilic attacks at the bromine site, enabling the introduction of various nucleophiles .

8-Bromo-3-nitro-2(1H)-quinolinone exhibits a range of biological activities that make it a subject of interest in pharmacological research:

  • Antimicrobial Properties: Studies have shown that derivatives of this compound possess significant antimicrobial activity against various pathogens.
  • Anticancer Activity: Some derivatives have demonstrated potential in inhibiting cancer cell proliferation, making them candidates for further development as anticancer agents.
  • Antiviral Effects: Research indicates that certain modifications of 8-bromo-3-nitro-2(1H)-quinolinone may exhibit antiviral properties, particularly against RNA viruses .

The synthesis of 8-bromo-3-nitro-2(1H)-quinolinone can be achieved through several methods:

  • Bromination of Quinolinones: The starting material, 3-nitroquinolinone, can be brominated using brominating agents such as N-bromosuccinimide in a solvent like chloroform.
  • Nitration Reactions: Nitration can be performed on quinoline derivatives using nitric acid and sulfuric acid mixtures to introduce the nitro group at the desired position.
  • One-Pot Synthesis: Recent advances have introduced one-pot synthesis methods that combine multiple steps into a single reaction vessel, improving yield and efficiency .

The unique properties of 8-bromo-3-nitro-2(1H)-quinolinone make it useful in various fields:

  • Pharmaceutical Development: Its biological activities render it a candidate for drug development, particularly in treating infections and cancers.
  • Material Science: The compound can be used in the synthesis of organic materials due to its electronic properties.
  • Analytical Chemistry: It serves as a reagent in analytical applications for detecting metal ions due to its chelating ability .

Interaction studies involving 8-bromo-3-nitro-2(1H)-quinolinone focus on its behavior with biological targets:

  • Metal Ion Binding: This compound acts as a bidentate ligand, forming stable complexes with metal ions such as copper and zinc, which are relevant in biological systems.
  • Enzyme Inhibition: Investigations into its role as an enzyme inhibitor have shown promise, particularly in inhibiting enzymes linked to cancer progression and microbial resistance .

Several compounds share structural similarities with 8-bromo-3-nitro-2(1H)-quinolinone. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
7-Bromoquinolin-8-oneBromine at position 7Exhibits different reactivity patterns
5-NitroquinolineNitro group at position 5Primarily studied for its anti-inflammatory effects
4-HydroxyquinolineHydroxyl group at position 4Known for its chelating properties
6-BromoquinolineBromine at position 6Displays distinct antimicrobial activity

The presence of different functional groups and their positions on the quinoline ring significantly influence the reactivity and biological activity of these compounds, making each unique in its applications and potential uses .

Electrophilic Aromatic Substitution in Quinoline Systems

The quinoline nucleus facilitates electrophilic aromatic substitution (EAS) due to its aromatic π-system and nitrogen’s electron-withdrawing effect. Bromination typically occurs at positions activated by substituents. For 8-substituted quinolinones, the nitro group at position 3 deactivates the ring, directing incoming electrophiles to meta positions relative to itself. However, the bromine’s placement at position 8 introduces steric and electronic constraints.

In 8-hydroxyquinoline derivatives, bromination under acidic conditions yields 5,7-dibromo products due to the hydroxyl group’s activating effects at positions 5 and 7. The nitro group’s meta-directing influence further stabilizes transition states at these sites. For example, bromination of 8-methoxyquinoline in acetic acid selectively produces 5-bromo-8-methoxyquinoline, as the methoxy group’s resonance donation enhances reactivity at position 5. These observations highlight the delicate balance between substituent electronic effects and ring activation in EAS.

Table 1: Bromination Outcomes for 8-Substituted Quinolines

Substituent (Position 8)Bromination Position(s)Major Product
Hydroxyl (-OH)5,75,7-Dibromo-8-hydroxyquinoline
Methoxy (-OCH₃)55-Bromo-8-methoxyquinoline
Amino (-NH₂)5,75,7-Dibromo-8-aminoquinoline

Regioselectivity Control in Bromo-Nitroquinolinone Synthesis

Regioselectivity in 8-bromo-3-nitro-2(1H)-quinolinone synthesis is governed by steric hindrance, electronic effects, and catalyst choice. The nitro group’s strong electron-withdrawing nature deactivates the ring, favoring substitution at positions least affected by its inductive effects. Copper(II) bromide (CuBr₂) has emerged as a critical catalyst, enabling para-selective bromination in nitrosoarene analogs, a strategy transferable to nitroquinolinones.

For instance, bromination of 3-nitroquinolin-2(1H)-one with CuBr₂ in acetonitrile at 40°C yields 8-bromo-3-nitro-2(1H)-quinolinone as the major product, with minimal di-brominated byproducts. This selectivity arises from CuBr₂’s ability to stabilize transition states through coordination with the quinoline nitrogen, directing bromine to the para position relative to the nitro group. Kinetic studies reveal that electron-deficient substrates require higher catalyst loadings (2.2 equiv CuBr₂) to overcome deactivation.

Solvent and Catalyst Effects on Halogenation Efficiency

Solvent polarity and catalyst composition significantly impact bromination efficiency. Polar aprotic solvents like acetonitrile enhance CuBr₂’s solubility, facilitating ligand exchange and electrophile generation. In contrast, protic solvents (e.g., acetic acid) protonate the quinoline nitrogen, reducing its coordination capacity and slowing reaction rates.

Table 2: Solvent and Catalyst Impact on Bromination

SolventCatalystTemperature (°C)Yield (%)Selectivity (8-Bromo)
AcetonitrileCuBr₂ (2.2 eq)4078>95%
Acetic AcidBr₂ (1.1 eq)254560%
ChloroformLiClO₄-SiO₂206785%

The LiClO₄-SiO₂ composite in chloroform uniquely accelerates bromination by stabilizing bromine radicals, reducing side reactions like azoxyarene formation. Additionally, additives like BHT (2,6-di-tert-butyl-4-methylphenol) mitigate induction periods in CuBr₂-catalyzed reactions, enabling room-temperature syntheses. These advancements underscore the importance of tailored solvent-catalyst systems for optimizing halogenation protocols.

Reaction Mechanisms and Intermediate Characterization

Mechanistic Pathways in Nitro-Directed Bromination

The nitro group’s electron-withdrawing nature polarizes the quinoline ring, creating electron-deficient regions susceptible to electrophilic attack. Bromine, activated by CuBr₂, forms a bromonium ion intermediate that interacts with the ring’s π-system. Density functional theory (DFT) calculations suggest that the transition state involves partial charge transfer from the ring to bromine, stabilized by CuBr₂’s Lewis acidity.

Spectroscopic Identification of Key Intermediates

¹H-NMR and ¹³C-NMR analyses of bromination intermediates reveal distinct shifts for protons adjacent to bromine. For example, the H-6 proton in 5-bromo-8-methoxyquinoline exhibits a downfield shift (δ 7.60 ppm) due to bromine’s deshielding effect. Mass spectrometry further confirms intermediate structures, with molecular ion peaks matching expected m/z values (e.g., [M+H]+ at m/z 257 for 5-bromo-8-aminoquinoline).

Comparative Analysis of Bromination Techniques

Traditional vs. Catalytic Methods

Traditional bromination using molecular bromine (Br₂) in acetic acid achieves moderate yields (45–60%) but suffers from poor regiocontrol. In contrast, CuBr₂-catalyzed methods improve yields to 78% with >95% para selectivity, attributed to the catalyst’s dual role as a bromine source and Lewis acid.

Scalability and Industrial Applicability

Large-scale syntheses (1.25 g) of 8-bromo-3-nitro-2(1H)-quinolinone using CuBr₂ demonstrate 57% isolated yields, highlighting industrial viability. Process intensification via continuous-flow reactors could further enhance efficiency by minimizing side reactions and improving heat transfer.

SubstrateReagent SystemTemperature (°C)Major Product PositionYield (%)Reference
QuinolineNitric acid/Sulfuric acid0-255,8-positions45-60 [8]
Quinoline N-oxideNitric acid/Sulfuric acid0-254-position70-85 [9]
8-MethoxyquinolineNitric acid/Sulfuric acid0-255-position92 [10]
8-HydroxyquinolineNitric acid/Sulfuric acid0-255,7-positions65-80 [11]
2-Chloro-8-methoxyquinolineNitric acid/Sulfuric acid0-255-position67 [12]
1-Methyl-2-quinoloneFuming Nitric acid50-1006,3,8-positions90 [2]
6,8-DibromoquinolineNitric acid/Sulfuric acid0-255-position96 [13]

The regioselectivity of nitration in quinolinone systems is governed by the electronic properties of the heterocyclic framework [14] [2]. The quinolin-2-one scaffold, being an electron-deficient system due to the lactam carbonyl group, exhibits distinct reactivity patterns compared to the parent quinoline [2] [15]. Research has demonstrated that the nitro group introduction follows a predictable order, with the 6-position being most reactive, followed by the 3-position and then the 8-position [2] [15].

The nitration of 1-methyl-2-quinolone with fuming nitric acid proceeds through sequential introduction of nitro groups, ultimately yielding 1-methyl-3,6,8-trinitro-2-quinolone in excellent yield [2] [15]. This trinitrated product exhibits unusual reactivity due to steric interactions between the 8-nitro group and the 1-methyl substituent, causing distortion of the quinolone framework and loss of aromaticity in the pyridone ring [15] [16].

Protecting Group Strategies During Concurrent Bromination-Nitration

The concurrent introduction of both brominated and nitrated functionalities into quinolinone derivatives requires sophisticated protecting group strategies to achieve regioselective outcomes [17] [18] [19]. These strategies are essential for controlling the reactivity and directing the electrophilic substitution to desired positions while preventing unwanted side reactions [18] [19].

Table 2: Protecting Group Strategies in Quinolinone Functionalization

Protecting GroupSubstrate ClassStability to NitrationStability to BrominationDeprotection ConditionsRegioselectivity Effect
Acetyl (N-protection)QuinolinoneStableStableAcid hydrolysisOrtho-directing
Methyl (N-protection)QuinolinoneStableStableDemethylationOrtho-directing
Benzoyl (N-protection)QuinolinoneStableStableBasic hydrolysisOrtho-directing
Silyl (O-protection)HydroxyquinolineStableLabileFluoride ionOrtho-directing
Methoxy (substitution)QuinolineStableStableDemethylationOrtho-directing
Chloro (substitution)QuinolineModerateStableNucleophilic substitutionMeta-directing
Bromo (substitution)QuinolineStableStablePalladium catalysisMeta-directing

Nitrogen protection strategies play a crucial role in controlling the regioselectivity of electrophilic aromatic substitution reactions in quinolinone derivatives [18] [19]. The acetyl protecting group has been extensively utilized in the preparation of substituted quinolinones, providing stability under both nitration and bromination conditions while directing subsequent electrophilic attack to ortho positions [20] [18].

The bromination of 8-substituted quinolines demonstrates the importance of electronic effects in regioselectivity control [10] [13]. Electron-donating groups such as amino or hydroxyl substituents at the 8-position increase electron density at positions ortho and para to the substituent, making the 5- and 7-positions most reactive toward electrophilic attack [11] [10]. Conversely, electron-withdrawing groups such as nitro substituents deactivate the ortho and para positions, rendering the meta positions (3- and 6-positions) most susceptible to electrophilic substitution [13] [21].

Research has shown that the use of quinoline N-oxide intermediates provides an effective strategy for achieving regioselective functionalization [9] [21]. The N-oxide functionality activates the quinoline ring toward electrophilic attack while simultaneously directing substitution to specific positions [9] [22]. Under highly acidic conditions, nitrating agents preferentially attack the 5-position of quinoline N-oxide due to electrostatic repulsion between the electrophile and the positive charge of the oxonium ion [21] [9].

Kinetic vs Thermodynamic Control in Polyfunctionalization

The polyfunctionalization of quinolinone derivatives involves complex considerations of kinetic versus thermodynamic control, which determines the final distribution of substitution products [2] [15] [23]. Understanding these control mechanisms is essential for optimizing synthetic protocols and achieving desired regioselectivity patterns [23] [24].

Table 3: Kinetic vs Thermodynamic Control in Polyfunctionalization

Reaction TypeTemperature Range (°C)Control TypePrimary ProductSelectivityReversibility
Nitration (low temp)0-25KineticMono-substitutedHighIrreversible
Nitration (high temp)50-100ThermodynamicPoly-substitutedModeratePartially reversible
Bromination (kinetic)0-25KineticLess hindered positionHighIrreversible
Bromination (thermodynamic)60-80ThermodynamicMore stable productHighReversible
Mixed acid nitration0-50MixedMono/di-substitutedModerateIrreversible
Fuming acid nitration80-120ThermodynamicTri-substitutedLowPartially reversible

Kinetic control predominates at lower reaction temperatures, favoring the formation of products resulting from attack at the most reactive positions [2] [23]. Under these conditions, the nitration of quinolinone derivatives typically yields mono-substituted products with high regioselectivity [2] [20]. The 6-position of 1-methyl-2-quinolone emerges as the most kinetically favored site, consistent with computational predictions based on frontier molecular orbital theory [2] [24].

Thermodynamic control becomes increasingly important at elevated temperatures, where product distribution reflects the relative thermodynamic stability of the various regioisomers [2] [23]. Research has demonstrated that the nitration of 1-methyl-2-quinolone at intermediate temperatures yields dinitrated products, while higher temperatures favor the formation of the thermodynamically stable trinitrated derivative [2] [15].

The temperature dependence of regioselectivity has been extensively studied in quinoline nitration reactions [9] [21]. At lower temperatures, kinetic control favors substitution at the 4-position of quinoline N-oxide, while elevated temperatures shift the product distribution toward thermodynamically favored 5-substitution [9] [21]. This temperature-dependent selectivity arises from the different activation energies associated with attack at various positions and the potential for product equilibration under thermodynamic conditions [23] [24].

The reversibility of electrophilic aromatic substitution reactions under certain conditions adds complexity to the kinetic versus thermodynamic control paradigm [3] [23]. While nitration reactions are generally considered irreversible under standard conditions, elevated temperatures and extended reaction times can lead to partial reversibility, allowing thermodynamic product distributions to emerge [2] [23]. This phenomenon is particularly pronounced in highly substituted systems where steric interactions influence the relative stability of regioisomers [15] [16].

The carbon 8 bromine atom in 8-Bromo-3-nitro-2(1H)-quinolinone represents a highly reactive site for nucleophilic aromatic substitution reactions. This enhanced reactivity stems from the combined electron-withdrawing effects of both the nitro group at the carbon 3 position and the quinolinone framework itself [1] [2] [3]. The nitro group, with its strongly electron-withdrawing character equivalent to approximately two chloro groups [4], significantly activates the aromatic system toward nucleophilic attack.

The mechanism of nucleophilic displacement at the carbon 8 bromine follows the classical addition-elimination pathway characteristic of nucleophilic aromatic substitution reactions [1] [5]. Initial nucleophilic attack leads to the formation of a Meisenheimer complex intermediate, where the negative charge is stabilized through resonance with the electron-deficient quinolinone ring system [2] [4]. The electron-withdrawing nitro group enhances this stabilization through both inductive and resonance effects, making the displacement thermodynamically favorable [3] [6].

Research on analogous brominated nitroquinoline systems demonstrates the exceptional reactivity of halogenated positions adjacent to nitro groups [1] [7]. Studies on 6-bromo-5-nitroquinoline show that morpholine and piperazine undergo efficient nucleophilic substitution under microwave-assisted conditions, yielding morpholinyl and piperazinyl products in 98 percent and 87 percent yields, respectively [1]. The activation provided by the nitro group enables these reactions to proceed under relatively mild conditions compared to non-nitrated analogs.

Table 1: Nucleophilic Substitution Reactions at Carbon 8 Bromine Position

NucleophileReaction ConditionsProduct TypeYield (%)Reference
MorpholineMicrowave, 150 W, 90-120°CMorpholinyl derivative98 [1]
PiperazineMicrowave, 150 W, 90-120°CPiperazinyl derivative87 [1]
Sodium azideDimethylformamide, 80°C, 12 hAzido derivative82
Potassium cyanideDimethyl sulfoxide, 120°C, 6 hCyano derivative65
Water/Copper(II) acetateSodium hydroxide, 100°C, 8 hHydroxyl derivative78

The regioselectivity of nucleophilic displacement reactions at the carbon 8 position is primarily governed by the electronic effects of the substituents present on the quinolinone ring [4] [3]. The nitro group at carbon 3 creates a significant electron deficiency that extends throughout the aromatic system, making the carbon 8 position particularly susceptible to nucleophilic attack [6] [9]. This electronic activation is further enhanced by the lactam carbonyl group of the quinolinone, which contributes additional electron withdrawal through conjugation with the aromatic system [10] [11].

The nature of the nucleophile significantly influences both the reaction rate and product formation. Charged nucleophiles such as azide and cyanide anions typically react more readily than neutral nucleophiles like amines or alcohols [3]. However, the presence of the nitro group sufficiently activates the system to allow even moderately nucleophilic species to participate in successful displacement reactions under appropriate conditions [1] [7].

Solvent effects play a crucial role in determining reaction efficiency and selectivity. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide are generally preferred as they stabilize the anionic intermediates formed during the nucleophilic displacement process . These solvents also prevent premature protonation of the Meisenheimer complex, allowing the elimination step to proceed efficiently.

Nitro Group Reduction and Subsequent Derivatization Pathways

The nitro group at the carbon 3 position of 8-Bromo-3-nitro-2(1H)-quinolinone serves as a versatile functional handle for extensive derivatization through reduction chemistry. The transformation of nitro groups to amino functionalities represents one of the most important and widely utilized reactions in aromatic heterocyclic chemistry [13] [14] [7]. This reduction process opens access to a broad range of amino derivatives that can undergo further functionalization.

Several established methodologies exist for the reduction of nitro groups in quinolinone systems [13] [7] [15]. Catalytic hydrogenation using palladium on carbon represents the most commonly employed method, providing efficient conversion of nitro to amino groups under mild conditions [13] [16]. However, this approach may be incompatible with the presence of the bromine substituent, as palladium catalysts can promote dehalogenation reactions [13]. Alternative reduction methods using metals under acidic conditions offer greater selectivity and functional group tolerance.

Iron-mediated reduction using iron powder in acetic acid provides a mild and selective method for nitro group reduction in the presence of halogen substituents [13] [7] [15]. This approach, known as the Bechamp reduction, proceeds through a series of electron transfer steps that avoid the harsh conditions often associated with other reduction methods [15]. The reaction typically requires temperatures between 60-80°C and completion times of 2-6 hours, depending on the substrate structure and reaction scale [7].

Table 2: Nitro Group Reduction Methods and Conditions

Reducing AgentConditionsTemperature (°C)Time (h)Yield (%)Selectivity
Fe/NH₄Cl/HClAqueous acidic60-802-485-92High
SnCl₂/HClEthanol/HCl25-401-388-95High
Zn/AcOHAcetic acid70-903-680-88Moderate
H₂/Pd-CEthanol254-890-95Low (dehalogenation)
Na₂S/H₂OAqueous basic80-1004-875-85Moderate

Tin(II) chloride reduction in hydrochloric acid represents another highly effective method for nitro group reduction in quinolinone systems [7] [15]. This approach offers excellent yields and functional group tolerance, with the added advantage of being self-indicating in alcoholic solvents [15]. The reaction typically proceeds to completion when the reaction mixture becomes homogeneous, providing a convenient visual endpoint for monitoring reaction progress.

Zinc-mediated reduction in acetic acid provides a cost-effective alternative for large-scale applications [13] [7]. While this method may require longer reaction times and higher temperatures compared to tin(II) chloride reduction, it offers excellent compatibility with various functional groups and can be performed under relatively mild conditions [15].

The resulting amino derivatives from nitro group reduction serve as valuable intermediates for further chemical transformations [14] [7]. Acylation reactions with various acid chlorides or anhydrides provide access to amide derivatives with diverse pharmacological properties [7] [17]. Alkylation reactions using alkyl halides or aldehydes under reductive amination conditions enable the preparation of secondary and tertiary amine derivatives [14].

Diazotization of the primary amine followed by coupling reactions offers access to azo compounds with potential applications in materials science and medicinal chemistry [7] [18]. The diazonium intermediate can also undergo Sandmeyer-type reactions to introduce various functional groups including halides, cyano groups, and hydroxyl functionalities [13] [3].

Cross-Coupling Reactions Enabled by Halogen-Metal Exchange

The bromine substituent at the carbon 8 position of 8-Bromo-3-nitro-2(1H)-quinolinone enables access to a wide range of cross-coupling reactions through halogen-metal exchange processes [19] [20] [21]. These transformations represent powerful methods for introducing diverse substituents and building complex molecular architectures from the quinolinone scaffold [22] [23] [24].

Suzuki-Miyaura cross-coupling reactions have been extensively investigated for quinolinone systems bearing bromine substituents [19] [22] [25]. The coupling of 8-bromo-3-nitro-2(1H)-quinolinone with various arylboronic acids proceeds efficiently under palladium catalysis to provide arylated products in good to excellent yields [19] [22]. Optimization studies indicate that the combination of cesium carbonate as base, 1,2-dimethoxyethane as solvent, and tetrakis(triphenylphosphine)palladium(0) as catalyst provides optimal reaction conditions [19].

The electronic effects of the nitro group significantly influence the efficiency of cross-coupling reactions [19] [4]. The electron-withdrawing character of the nitro substituent activates the carbon-bromine bond toward oxidative addition to the palladium catalyst, facilitating the initial step of the catalytic cycle [19] [26]. However, the same electronic effects can potentially interfere with the reductive elimination step, requiring careful optimization of reaction conditions to achieve high yields [19].

Table 3: Cross-Coupling Reaction Conditions and Results

Coupling PartnerCatalyst SystemBaseSolventTemperature (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄Cs₂CO₃1,2-Dimethoxyethane8588
4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃1,2-Dimethoxyethane8584
4-Fluorophenylboronic acidPd(PPh₃)₄Cs₂CO₃1,2-Dimethoxyethane8582
Thiophene-2-boronic acidPd(PPh₃)₄Cs₂CO₃1,2-Dimethoxyethane8576
Furan-2-boronic acidPd(PPh₃)₄Cs₂CO₃1,2-Dimethoxyethane8571

Sonogashira cross-coupling reactions provide access to alkynyl-substituted quinolinone derivatives [19] [20]. These reactions typically require lower temperatures compared to Suzuki couplings but may be sensitive to the electronic nature of both coupling partners [19]. The presence of the nitro group can lead to competitive side reactions, including cyclization products formed through intramolecular nucleophilic attack [19].

Halogen-metal exchange reactions using organolithium reagents represent an alternative approach for introducing new substituents at the carbon 8 position [20] [21] [27]. Treatment of 8-bromo-3-nitro-2(1H)-quinolinone with butyllithium at low temperatures generates the corresponding organolithium intermediate, which can be trapped with various electrophiles [20] [27]. This approach is particularly valuable for introducing functional groups that may not be compatible with palladium-catalyzed cross-coupling conditions.

The regioselectivity of halogen-metal exchange reactions depends on the relative stability of the organometallic intermediates formed [20] [27]. The electron-withdrawing nitro group stabilizes the adjacent carbanion through resonance, making the carbon 8 position a preferred site for lithiation [21] [27]. However, competitive deprotonation reactions at other positions may occur under basic conditions, requiring careful control of reaction parameters [21].

Direct metallation approaches using magnesium-based reagents offer improved functional group tolerance compared to organolithium chemistry [21]. The use of isopropylmagnesium chloride in combination with butyllithium enables selective halogen-metal exchange under non-cryogenic conditions, expanding the scope of compatible electrophiles [21].

Metal-catalyzed carbon-hydrogen activation reactions represent an emerging alternative to traditional cross-coupling approaches [26] [28]. Palladium-catalyzed carbon-hydrogen arylation of quinoline nitrogen-oxides has been demonstrated to proceed with high selectivity for the carbon 8 position [26]. While this methodology has not been directly applied to quinolinone systems, the electronic similarities suggest potential for adaptation to 8-bromo-3-nitro-2(1H)-quinolinone derivatives.

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

267.94835 g/mol

Monoisotopic Mass

267.94835 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

Explore Compound Types